
1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde, also known as TAD, is a fluorescent probe that has been widely used in scientific research. It is a small molecule that has a unique structure, which makes it ideal for detecting and measuring various biological processes.
科学的研究の応用
Synthesis and Structural Studies
New Cyclazines Synthesis : A study by Ikemoto et al. (2002) focused on synthesizing new cyclazines, including 5-thia-1,8b-diazaacenaphthylenes, which are related to 1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde. These compounds feature a paramagnetic ring in the peripheral 12π-electron ring system, highlighting their potential in materials science (Ikemoto et al., 2002).
Novel Ring System Synthesis : Kawamoto et al. (2000) reported the synthesis of novel 5-thia-1-azacycl[3.3.2]azine derivatives, which are structurally related to this compound. Their work provides insights into the structural properties of these compounds, including their planar structure and paramagnetic ring current (Kawamoto et al., 2000).
Chemical Properties and Applications
Polymer Synthesis : The study by Iwatsuki et al. (1993) explored the synthesis of poly(3,4-dibutoxy-2,5-thienylene-vinylene) using 3,4-Dibutoxythiophene-2,5-dicarbaldehyde. This research is relevant for understanding the polymerization potential of compounds structurally similar to this compound (Iwatsuki et al., 1993).
Physicochemical Properties : Tokárová et al. (2018) studied the synthesis of substituted thiophene-2-carbaldehydes and their use in creating symmetrically substituted thiazolo[5,4-d]thiazoles. This research is crucial for understanding the physicochemical properties of thiophene-based compounds, which are related to this compound (Tokárová & Biathová, 2018).
Soluble Polymer Synthesis : Saito et al. (1995) investigated the synthesis of soluble poly(arylenevinylene)s carrying various heterocycles, including thiophene-2,5-dicarbaldehyde. This research contributes to our understanding of the applications of thiophene-based dicarbaldehydes in creating soluble polymers (Saito et al., 1995).
特性
IUPAC Name |
2-thia-5,12-diazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,7,9-pentaene-3,7-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c14-5-7-4-12-11-9(6-15)16-10-3-1-2-8(7)13(10)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVNHQGHCVJULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC3=C(SC(=C1)N23)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

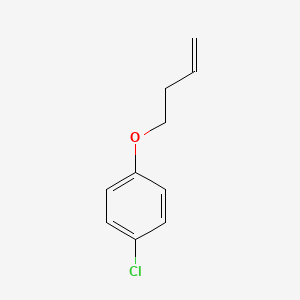
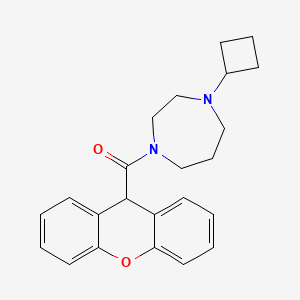

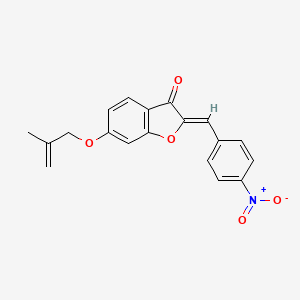
![5-[4-(2-Furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2476956.png)
![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)
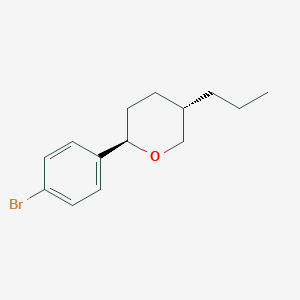

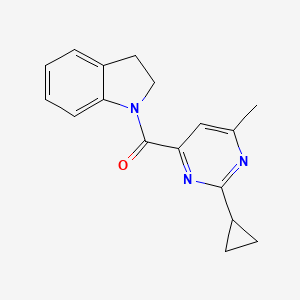
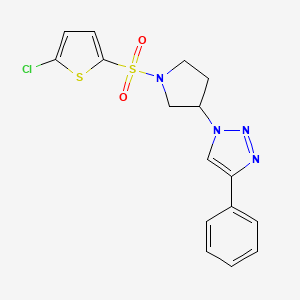

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)